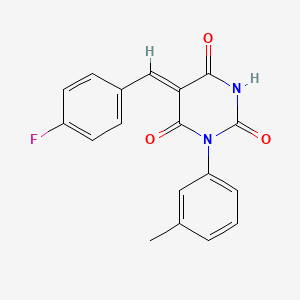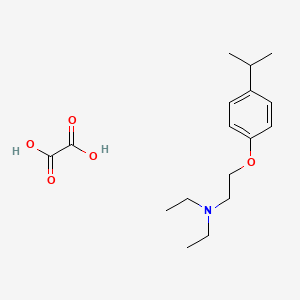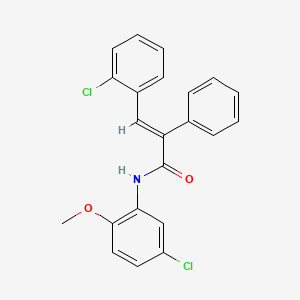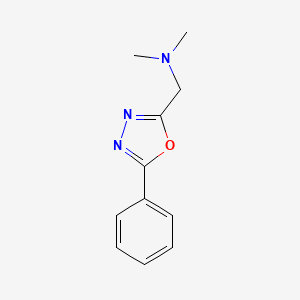
5-(4-fluorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 4F-PHT, and it belongs to the class of pyrimidine derivatives. In
Mécanisme D'action
The exact mechanism of action of 4F-PHT is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase GABA levels and enhance GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects. Additionally, it has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as cell survival and neurotransmitter release.
Biochemical and Physiological Effects
Studies have shown that 4F-PHT has a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a crucial role in neuronal survival and plasticity. Additionally, it has been shown to decrease oxidative stress and inflammation, which are implicated in the pathogenesis of many neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4F-PHT in lab experiments is its specificity for the GABAergic system and sigma-1 receptor. This allows researchers to investigate the effects of modulating these systems in a more targeted manner. Additionally, its relatively low toxicity and high solubility make it a suitable candidate for in vivo studies.
However, there are also some limitations to using 4F-PHT in lab experiments. Its effects may vary depending on the animal model used, which can make it difficult to generalize findings. Additionally, its long-term safety profile has not been fully evaluated, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for research on 4F-PHT. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into its mechanism of action and effects on neurotrophic factors may provide insights into its therapeutic potential. Finally, more studies are needed to evaluate its long-term safety profile and potential side effects.
Conclusion
In conclusion, 4F-PHT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been well-documented, and it has been investigated for its anticonvulsant, anxiolytic, and antidepressant effects. Its mechanism of action involves modulation of the GABAergic system and sigma-1 receptor, and it has a range of biochemical and physiological effects. While there are some limitations to using 4F-PHT in lab experiments, there are several future directions for research that may provide insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4F-PHT involves the reaction of 4-fluorobenzaldehyde and 3-methyl-2,4,6-trioxo-1,2,3,4,6,7-hexahydropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4F-PHT in its pure form. This synthesis method has been well-documented in scientific literature and has been used to produce 4F-PHT for research purposes.
Applications De Recherche Scientifique
4F-PHT has been the subject of extensive research due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11-3-2-4-14(9-11)21-17(23)15(16(22)20-18(21)24)10-12-5-7-13(19)8-6-12/h2-10H,1H3,(H,20,22,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLGBAPVLPREQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)


![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)



![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)